molecular formula C19H18Cl3N3OS B12052423 N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide CAS No. 611185-64-9

N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide

Cat. No.: B12052423
CAS No.: 611185-64-9
M. Wt: 442.8 g/mol
InChI Key: DOVRFYQRWBBYEV-UHFFFAOYSA-N
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Description

N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide is a complex organic compound that features a benzimidazole core substituted with a benzylthio group and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is then functionalized with a benzylthio group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the trichloroethyl group can produce dichloroethyl or monochloroethyl derivatives .

Scientific Research Applications

N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The benzylthio and trichloroethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylthio group and the trichloroethyl moiety differentiates it from other benzimidazole derivatives, potentially leading to unique applications and effects .

Properties

CAS No.

611185-64-9

Molecular Formula

C19H18Cl3N3OS

Molecular Weight

442.8 g/mol

IUPAC Name

N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]propanamide

InChI

InChI=1S/C19H18Cl3N3OS/c1-2-16(26)24-17(19(20,21)22)25-15-11-7-6-10-14(15)23-18(25)27-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3,(H,24,26)

InChI Key

DOVRFYQRWBBYEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3

Origin of Product

United States

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